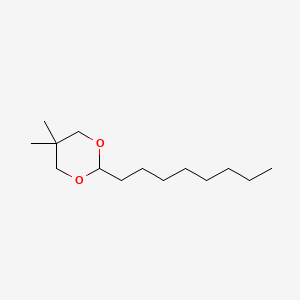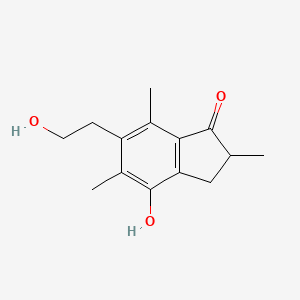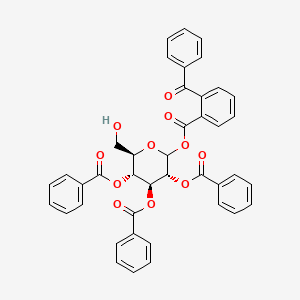
Penta-O-benzoyl-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-O-benzoyl-beta-D-glucopyranose is a benzoylated derivative of beta-D-glucopyranose. This compound is a type of carbohydrate derivative where all five hydroxyl groups of the glucose molecule are esterified with benzoyl groups. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Penta-O-benzoyl-beta-D-glucopyranose can be synthesized through the benzoylation of beta-D-glucopyranose. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Mechanochemical methods, such as high-speed vibration milling, have been employed to enhance the efficiency of the reaction and reduce the production time . These methods offer advantages such as high conversion yields, reduced pollution, and lower costs.
Analyse Chemischer Reaktionen
Types of Reactions
Penta-O-benzoyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the benzoyl groups are replaced by other functional groups.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-glucopyranose.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Benzoyl Chloride: Used for the initial benzoylation reaction.
Pyridine or Triethylamine: Bases used to neutralize the hydrochloric acid formed during the benzoylation.
Acidic or Basic Hydrolysis: Conditions used to remove the benzoyl groups.
Major Products Formed
Beta-D-Glucopyranose: Formed upon hydrolysis of the benzoyl groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Penta-O-benzoyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.
Medicine: Utilized in the synthesis of antiviral drugs and other therapeutic agents.
Industry: Used in the production of various fine chemicals and as a precursor in the synthesis of other benzoylated sugars.
Wirkmechanismus
The mechanism of action of penta-O-benzoyl-beta-D-glucopyranose primarily involves its reactivity as a benzoylated sugar. The benzoyl groups increase the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its use in organic synthesis. The compound can interact with various molecular targets, including enzymes involved in carbohydrate metabolism, through its esterified hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-O-acetyl-beta-D-glucopyranose: Another esterified derivative of beta-D-glucopyranose, where the hydroxyl groups are acetylated instead of benzoylated.
Penta-O-galloyl-beta-D-glucopyranose: A derivative where the hydroxyl groups are esterified with gallic acid.
Uniqueness
Penta-O-benzoyl-beta-D-glucopyranose is unique due to its benzoyl groups, which provide distinct chemical properties such as increased stability and reactivity compared to other esterified derivatives. This makes it particularly useful in organic synthesis and as a model compound in carbohydrate chemistry.
Eigenschaften
Molekularformel |
C41H32O11 |
|---|---|
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
[(3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(hydroxymethyl)oxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1 |
InChI-Schlüssel |
NXYZVSNPWNVXKS-MWTIFNDUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


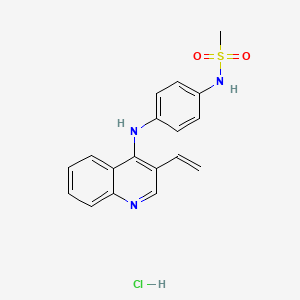
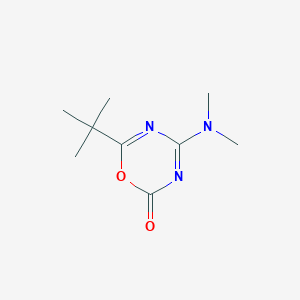

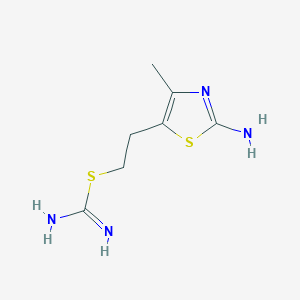
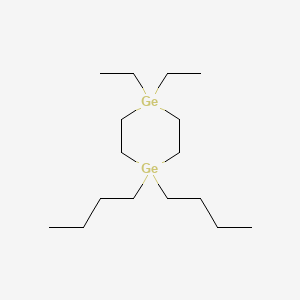
![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
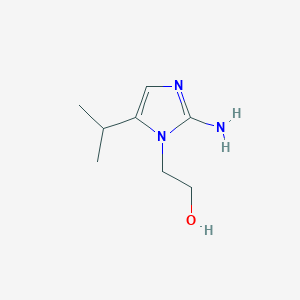
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
